molecular formula C22H48BrN B076707 Triethylhexadecylammonium bromide CAS No. 13316-70-6

Triethylhexadecylammonium bromide

Cat. No. B076707
CAS RN: 13316-70-6
M. Wt: 406.5 g/mol
InChI Key: HNJXPTMEWIVQQM-UHFFFAOYSA-M
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Description

Triethylhexadecylammonium bromide is a quaternary ammonium salt . Its molecular formula is C22H48BrN and it has a molecular weight of 406.62 .


Molecular Structure Analysis

The molecular structure of Triethylhexadecylammonium bromide consists of a long carbon chain attached to a nitrogen atom, which is further connected to three ethyl groups and a bromide ion . The exact structural details would require more specific information or computational modeling.


Physical And Chemical Properties Analysis

Triethylhexadecylammonium bromide has a molecular weight of 406.52700 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

  • Micelles of Tetradecyltrialkylammonium Bromides with Fluorescent Probes : This study examined tetradecyltrialkylammonium bromides (including triethyl variants) using fluorescent probes. It found that the surfactant aggregation number in micellar solutions decreases with increasing head group size, which simultaneously increases the microviscosity of the micelle interior. This research is significant for understanding the behavior of these compounds in solution and could have implications for their use in various applications, such as drug delivery systems and chemical sensing technologies (Lianos & Zana, 1982).

  • Phase Equilibria in Water, Pentanol, Tetradecyltrialkylammonium Bromide Systems : This study investigated three tetradecyltrialkylammonium bromides (including triethyl) in combination with water and pentanol. It found that increasing the chain-length of the trialkyl part significantly reduces the regions for liquid-crystalline phases, but only insignificantly affects the geometric characteristics once the liquid-crystalline phase is formed. This research is crucial for understanding the phase behavior of these compounds, which is relevant for industries like cosmetics and pharmaceuticals (Friberg, Venable, Kim, & Neogi, 1985).

  • Water-Soluble Copolymers and the Effect of Surfactant Addition : This study explored the interactions of surfactants like trimethyltetradecylammonium bromide with amphiphilic copolymers. It demonstrated how these interactions affect the rheological properties of a copolymer/surfactant system, influenced by both the microstructure of the copolymer and the nature of the surfactant. This research is relevant for the development of new materials with tailored properties for specific applications, such as in coatings and adhesives (Chang, Lochhead, & McCormick, 1994).

Safety And Hazards

Triethylhexadecylammonium bromide has been tested for toxicity. Acute toxicity data shows that it has an LD50 (lethal dose, 50 percent kill) of 600 mg/kg when administered orally to mice, and 50 mg/kg when administered intravenously . It also has reproductive toxicity data indicating effects on newborns . More detailed safety and hazard information should be obtained from a comprehensive Material Safety Data Sheet (MSDS).

properties

IUPAC Name

triethyl(hexadecyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H48N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(6-2,7-3)8-4;/h5-22H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJXPTMEWIVQQM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](CC)(CC)CC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H48BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00927985
Record name N,N,N-Triethylhexadecan-1-aminium bromide
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Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethylhexadecylammonium bromide

CAS RN

13316-70-6
Record name Cetyltriethylammonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13316-70-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ammonium, cetyldiethylethyl-, bromide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N-Triethylhexadecan-1-aminium bromide
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Record name Triethylhexadecylammonium bromide
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Synthesis routes and methods

Procedure details

Into a 2 L round-bottom flask was placed hexadecyl bromide (250 g), 2-methoxypropanol (250 mL), and triethylamine (200 mL). The flask was heated without stirring at 75° C. for 96 h and the contents were concentrated on a Rotavap at 75° C. and 20 mbar. To the residue, methyl tert-butyl ether (800 mL) was added. The slurry was vigorously stirred by a mechanical stirrer for 12 h, filtered, washed with 3 portions (400 mL each) of methyl tert-butyl ether, and dried in vacuum to obtain the product as a white solid in nearly quantitative yield.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Triethylhexadecylammonium bromide
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Triethylhexadecylammonium bromide
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Triethylhexadecylammonium bromide

Citations

For This Compound
2
Citations
VP Schnee, CP Palmer - Electrophoresis, 2008 - Wiley Online Library
Abstract Changes in MEKC chemical selectivity that are induced by changes in the headgroup structure of cationic surfactants are examined. Separations of acidic, basic, and …
MS Klyavlin, TK Tkachenko, LP Salagaeva… - Chemistry of …, 1991 - Springer
… % NaOH solution was added with stirring in the course of 2 h to a solution of 0.3 mole of substrates Ia + Ila [3] in 300 ml of CHCI 3 containing 1 g of triethylhexadecylammonium bromide, …
Number of citations: 5 link.springer.com

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